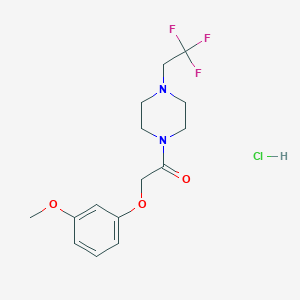

2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C15H20ClF3N2O3 and its molecular weight is 368.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C24H23F3N2O4

- Molecular Weight : 460.45 g/mol

- CAS Number : Not explicitly stated in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Poly(ADP-ribose) polymerase (PARP) Inhibition : The compound has been shown to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells through the modulation of PARP activity. In vitro studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant capabilities. For instance, studies show that they can scavenge free radicals and reduce oxidative stress markers in cellular models . This property is vital for preventing cellular damage and could have implications for aging and neurodegenerative diseases.

Case Studies and Experimental Data

-

In vitro Studies : A study evaluating the cytotoxic effects of related compounds on cancer cell lines revealed that at concentrations of 10-50 µg/mL, significant reductions in cell viability were observed, correlating with increased apoptosis markers .

Concentration (µg/mL) % Cell Viability 10 85 25 60 50 30 -

Antioxidant Assays : Another study measured the antioxidant capacity using DPPH radical scavenging assays, showing that compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid .

Compound IC50 (µg/mL) Ascorbic Acid 20 Test Compound 25

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a variety of pharmacological activities which can be summarized as follows:

- PARP Inhibition : Research indicates that compounds with similar structures may act as inhibitors of the PARP (Poly ADP-ribose polymerase) enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition is significant for cancer therapy as it can enhance the efficacy of chemotherapeutic agents by inducing synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms .

- Acetylcholinesterase Inhibition : Compounds containing trifluoroethyl groups have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease .

Therapeutic Targets

The compound may be explored for several therapeutic targets:

- Cancer Treatment : Given its potential as a PARP inhibitor, this compound may be effective in treating various cancers, particularly those with BRCA mutations or other deficiencies in DNA repair pathways .

- Neurodegenerative Diseases : By inhibiting AChE, it could be beneficial in treating neurodegenerative diseases characterized by cholinergic dysfunction .

Case Study 1: PARP Inhibition

In a study focusing on the development of PARP inhibitors, compounds structurally related to 2-(3-Methoxyphenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride were synthesized and evaluated for their inhibitory effects on PARP activity. The results indicated that these compounds could significantly inhibit PARP activity in vitro and demonstrated cytotoxic effects on cancer cell lines with defective DNA repair mechanisms .

Case Study 2: Neuropharmacology

Another study investigated the neuropharmacological effects of trifluoroethyl derivatives on AChE inhibition. The kinetic parameters were analyzed using spectrophotometric methods, revealing that these compounds exhibit competitive inhibition characteristics against AChE. This suggests potential applications in developing treatments for cognitive disorders such as Alzheimer's disease .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3.ClH/c1-22-12-3-2-4-13(9-12)23-10-14(21)20-7-5-19(6-8-20)11-15(16,17)18;/h2-4,9H,5-8,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKXLASCQDEPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.